N-benzyl-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
Description
N-Benzyl-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a synthetic piperazine-thiazole hybrid compound. Its structure features a benzyl group, a furan-substituted thiazole ring, and a piperazine core linked via an acetamide moiety, with oxalate as a counterion to enhance solubility. The oxalate salt likely improves pharmacokinetic properties compared to free-base forms .
Properties
IUPAC Name |
N-benzyl-2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S.C2H2O4/c26-20(22-13-17-5-2-1-3-6-17)14-24-8-10-25(11-9-24)15-21-23-18(16-28-21)19-7-4-12-27-19;3-1(4)2(5)6/h1-7,12,16H,8-11,13-15H2,(H,22,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSRHBARKLJAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)CC(=O)NCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under reflux conditions.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction with the thiazole derivative using a palladium-catalyzed cross-coupling reaction.
Piperazine Derivative Formation: The piperazine moiety is synthesized separately and then coupled with the thiazole-furan intermediate using a nucleophilic substitution reaction.
Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl chloride in the presence of a base such as sodium hydride.
Oxalate Formation: The compound is then converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Table 1: Functional Groups and Reactivity
Thiazole Ring Modifications
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Halogenation : The methyl group adjacent to the thiazole’s nitrogen can undergo chlorination or bromination. For example, analogous compounds (e.g., N-benzyl-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide ) were synthesized via halogenation of the thiazole ring using N-chlorosuccinimide (NCS) in DMF .
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Metal Coordination : Thiazoles bind to transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes that alter solubility and bioactivity.
Piperazine Alkylation/Acylation
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Alkylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. This is critical for enhancing blood-brain barrier penetration in drug analogs .
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Acylation : Treatment with acetyl chloride yields N-acetylpiperazine derivatives, confirmed via LC-MS in related compounds .
Furan Ring Reactions
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Oxidation : Furan oxidizes to 2(5H)-furanone using hydrogen peroxide (H₂O₂) in acetic acid, observed in studies of furan-containing nicotinonitriles .
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Electrophilic Substitution : Nitration or sulfonation occurs at the furan’s α-position under mild acidic conditions .
Acetamide Hydrolysis
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Acidic Hydrolysis : The acetamide group hydrolyzes to acetic acid using HCl (6M), forming a free amine intermediate. This is a key step in prodrug activation .
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Basic Hydrolysis : NaOH (2M) cleaves the amide bond, yielding benzylamine and a carboxylic acid derivative .
Table 2: Reaction Conditions and Outcomes
Stability and Degradation Pathways
Scientific Research Applications
N-benzyl-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-benzyl-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in 1f) increase molecular weight and polarity, while methoxy groups (e.g., 13) enhance lipophilicity .
- Synthesis : Most analogs are synthesized via amide coupling or nucleophilic substitution, as seen in BZ-IV .
Pharmacological and Pharmacokinetic Comparisons
Key Observations :
- P-gp Modulation : Compound 4’s piperazine-thiazole scaffold is critical for P-gp inhibition, suggesting the target compound may share this mechanism .
- Solubility : Oxalate salts (target compound) likely outperform free bases (e.g., 1f, 1g) in aqueous solubility, aiding oral absorption .
Electronic and Steric Effects
- Furan vs.
- Oxalate Counterion : Unlike neutral urea analogs (), the oxalate salt may enhance ionization and membrane permeability .
Biological Activity
N-benzyl-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C20H24N4O3S
- Molecular Weight : 396.49 g/mol
The structure includes a benzyl group, a piperazine moiety, and a thiazole ring, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives possess broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Antitumor Effects
In vitro studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, including breast and lung cancer, revealing their potential to inhibit cell proliferation through the activation of apoptotic pathways . The specific pathways involved may include caspase activation and mitochondrial dysfunction.
Neuroprotective Properties
N-benzyl derivatives have also been investigated for neuroprotective effects. A study highlighted the ability of similar compounds to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases such as Alzheimer's . The underlying mechanism may involve the modulation of signaling pathways related to inflammation and oxidative damage.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity may be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against E. coli and S. aureus, demonstrating their potential as effective antimicrobial agents .
Case Study 2: Antitumor Activity in Vivo
Another research project explored the antitumor effects of thiazole derivatives in vivo using mouse models with induced tumors. The administration of these compounds resulted in a significant reduction in tumor size compared to control groups, highlighting their therapeutic potential in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
